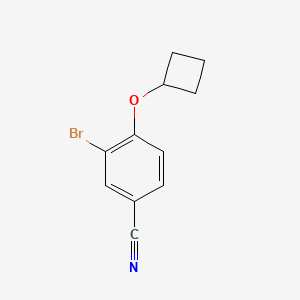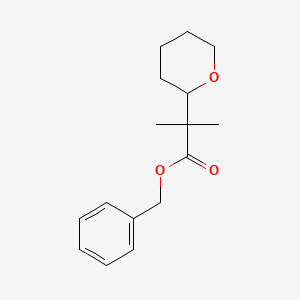![molecular formula C10H14OS B8693681 1-Propanol, 3-[(4-methylphenyl)thio]- CAS No. 3147-28-2](/img/structure/B8693681.png)
1-Propanol, 3-[(4-methylphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 3-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a sulfanyl group attached to a propanol chain, with a methylphenyl substituent on the sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1-Propanol, 3-[(4-methylphenyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
1-Propanol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The sulfanyl group can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-[(4-Methylphenyl)sulfanyl]propanal or 3-[(4-Methylphenyl)sulfanyl]propanone.
Reduction: Formation of 3-[(4-Methylphenyl)sulfanyl]propanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Propanol, 3-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propanol, 3-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
相似化合物的比较
Similar Compounds
3-[(4-Methylphenyl)sulfanyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[(4-Methylphenyl)sulfanyl]propanethiol: Similar structure but with a thiol group instead of a hydroxyl group.
3-[(4-Methylphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
1-Propanol, 3-[(4-methylphenyl)thio]- is unique due to the presence of both a hydroxyl group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
3147-28-2 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |
InChI 键 |
KMJTYCHPLDCYPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


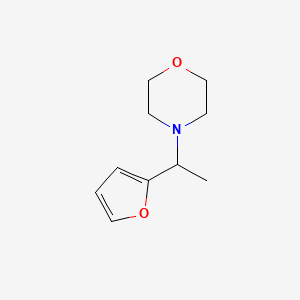
![2-Bromo-1-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8693604.png)
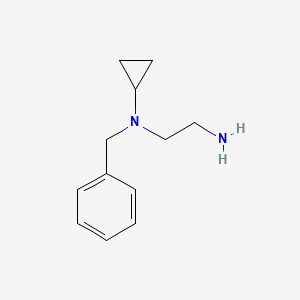
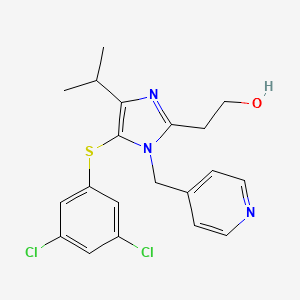
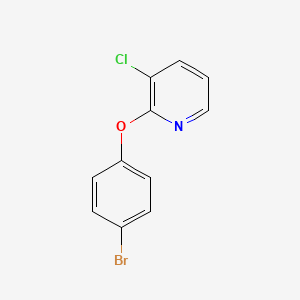
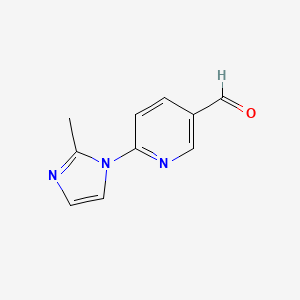
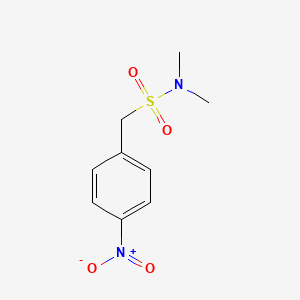
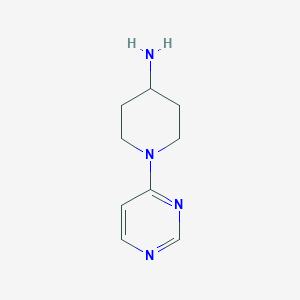
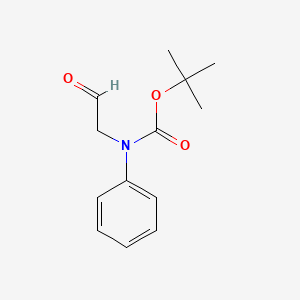
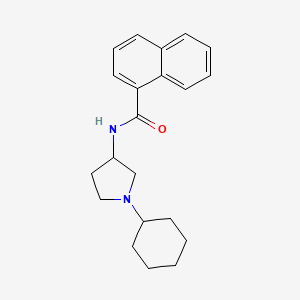
![4-[(4-chlorophenoxy)methyl]Phenol](/img/structure/B8693672.png)
